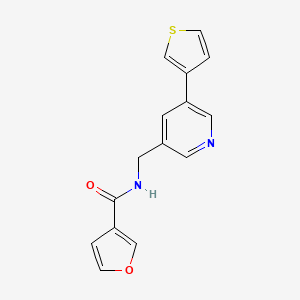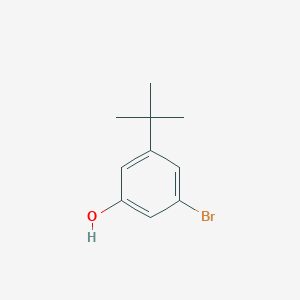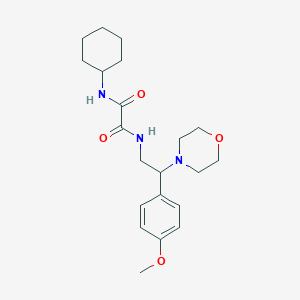![molecular formula C20H15ClN2O3S B2991238 (4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol CAS No. 189089-86-9](/img/structure/B2991238.png)
(4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol” is a chemical compound with the molecular formula C20H15ClN2O3S . It has a molecular weight of 398.86 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1=CC=C (C=C1)S (=O) (=O)N2C (=CC3=C2N=CC=C3)C (C4=CC=C (C=C4)Cl)O . This indicates that the molecule contains a phenylsulfonyl group, a pyrrolo[2,3-b]pyridin-2-yl group, and a 4-chlorophenyl group, all attached to a methanol group .Scientific Research Applications
Antiviral Research
Compounds with indole derivatives, such as the one mentioned, have shown potential in antiviral activity. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The chlorophenyl and sulfonyl groups could potentially be modified to enhance the compound’s affinity towards viral proteins, making it a candidate for antiviral drug development.
Anti-HIV Activity
The structural similarity to N-arylsulfonyl-indole derivatives, which have been evaluated as HIV-1 inhibitors, suggests that our compound could also be explored for its efficacy against HIV-1. Modifications to the core structure could lead to derivatives with significant anti-HIV activity and selectivity .
Anticancer Applications
Pyrrolopyridine derivatives have been synthesized and evaluated as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors. The compound could serve as a lead structure for the development of new cancer therapeutics targeting FGFRs .
Kinase Inhibition
The pyrrolopyridine core is known to show activity on kinase inhibition. This suggests that the compound could be used in the study of kinase-related pathways and diseases, potentially leading to the development of new treatments for conditions where kinase activity is dysregulated .
Antimicrobial Research
Derivatives of indole, which share structural features with the compound, have been found to possess antimicrobial properties. This opens up the possibility of using the compound as a scaffold for developing new antimicrobial agents .
Antioxidant Properties
Indole derivatives are also known for their antioxidant activities. The compound could be investigated for its potential to scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many diseases .
Fluorescence Studies
The compound’s structure suggests it could have interesting fluorescence properties. It could be used in the development of fluorescent probes for biological imaging or as a photoluminescent material in various applications .
properties
IUPAC Name |
[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-(4-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c21-16-10-8-14(9-11-16)19(24)18-13-15-5-4-12-22-20(15)23(18)27(25,26)17-6-2-1-3-7-17/h1-13,19,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPUZRGPDQRLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)

![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)
![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2991165.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)


![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2991174.png)